Bethanechol

Übersicht

Beschreibung

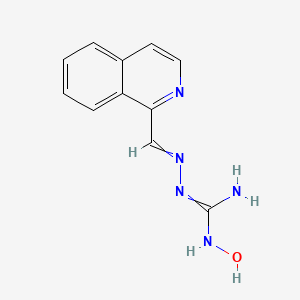

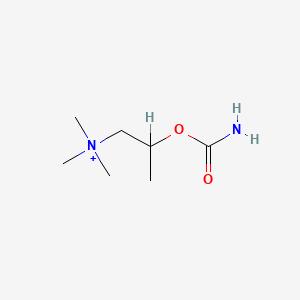

Bethanechol is a parasympathomimetic choline carbamate that selectively stimulates muscarinic receptors without affecting nicotinic receptors . It is structurally and pharmacologically related to acetylcholine but is not hydrolyzed by cholinesterase, resulting in a longer duration of action . This compound is primarily used to treat urinary retention and gastrointestinal atony .

Biochemische Analyse

Biochemical Properties

Bethanechol plays a crucial role in stimulating the parasympathetic nervous system by selectively binding to muscarinic receptors . It interacts predominantly with the M3 muscarinic receptors found in the bladder and gastrointestinal tract . This interaction leads to increased detrusor muscle tone, promoting bladder emptying, and enhanced gastrointestinal motility . The charged quaternary amine in this compound’s structure prevents it from crossing the blood-brain barrier, minimizing central nervous system-related adverse effects .

Cellular Effects

This compound exerts significant effects on various cell types, particularly smooth muscle cells in the bladder and gastrointestinal tract . By binding to muscarinic receptors, this compound induces muscle contraction, facilitating bladder emptying and gastrointestinal peristalsis . This compound also influences cell signaling pathways by activating G-protein coupled receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Additionally, this compound’s effects on gene expression and cellular metabolism are mediated through its interaction with muscarinic receptors .

Molecular Mechanism

At the molecular level, this compound functions as a muscarinic receptor agonist . It binds to the M3 muscarinic receptors on smooth muscle cells, triggering a cascade of intracellular events . This binding activates G-proteins, which in turn stimulate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG) . IP3 induces the release of calcium ions from intracellular stores, resulting in muscle contraction . The prolonged action of this compound is due to its resistance to degradation by cholinesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to manifest within 30 minutes of administration, with maximum effectiveness typically occurring after 60-90 minutes . The duration of its effects can last up to 6 hours, depending on the dosage . This compound’s stability and resistance to cholinesterase degradation contribute to its sustained action . Long-term studies have shown that this compound maintains its efficacy in promoting bladder and gastrointestinal motility over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low to moderate doses effectively increase bladder contractions and gastrointestinal motility without significant adverse effects . High doses can lead to toxic effects such as excessive salivation, vomiting, diarrhea, and cardiovascular complications . The therapeutic window for this compound is relatively narrow, necessitating careful dosage adjustments to avoid toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that primarily affect the parasympathetic nervous system . It is not significantly metabolized by cholinesterase, which contributes to its prolonged action . The primary metabolic pathway involves its interaction with muscarinic receptors, leading to the activation of downstream signaling cascades . This compound’s effects on metabolic flux and metabolite levels are primarily mediated through its action on smooth muscle cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with muscarinic receptors . The charged quaternary amine in its structure prevents it from crossing the blood-brain barrier, limiting its distribution to peripheral tissues . This compound’s localization and accumulation are primarily observed in the bladder and gastrointestinal tract, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is predominantly at the cell membrane, where it binds to muscarinic receptors . This binding triggers intracellular signaling pathways that lead to muscle contraction . This compound does not undergo significant post-translational modifications or targeting to specific organelles, as its primary site of action is the cell membrane .

Vorbereitungsmethoden

Bethanechol can be synthesized through various methods. One common method involves the reaction of β-methylcholine chloride with carbamoyl chloride in the presence of a base . The reaction conditions typically include a controlled temperature and pH to ensure the formation of this compound chloride. Industrial production methods often involve ion chromatography for the purification and stability analysis of the compound .

Analyse Chemischer Reaktionen

Bethanechol unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: This compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Hydrolyse: Die Verbindung ist relativ stabil, kann aber unter sauren oder basischen Bedingungen hydrolysiert werden.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Carbamateinheit.

Häufig verwendete Reagenzien in diesen Reaktionen sind Methansulfonsäure für die Ionenchromatographie und Phosphatpuffer für die Stabilitätsanalyse . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind 2-Hydroxypropyltrimethylammoniumchlorid und andere Abbauprodukte .

Wissenschaftliche Forschungsanwendungen

Bethanechol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in der Ionenchromatographie und Stabilitätsstudien eingesetzt.

Medizin: Wird hauptsächlich zur Behandlung von Harnverhalt und gastrointestinaler Atonie eingesetzt.

Industrie: Wird bei der Herstellung von Emulgatoren und anderen pharmazeutischen Anwendungen eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Stimulation muskarinischer Rezeptoren, was zu glatten Muskelkontraktionen in der Blase und im Magen-Darm-Trakt führt . Diese Wirkung hilft, Harnverhalt zu lindern und normale Körperfunktionen zu fördern. Die Verbindung überquert nicht die Blut-Hirn-Schranke, wodurch zentrale Nebenwirkungen minimiert werden .

Wirkmechanismus

Bethanechol exerts its effects by selectively stimulating muscarinic receptors, leading to smooth muscle contractions in the bladder and gastrointestinal tract . This action helps relieve urinary retention and promote normal bodily functions. The compound does not cross the blood-brain barrier, minimizing central nervous system-related adverse effects .

Vergleich Mit ähnlichen Verbindungen

Bethanechol wird oft mit anderen muskarinischen Agonisten wie Neostigmin und Acetylcholin verglichen . Im Gegensatz zu Acetylcholin wird this compound nicht durch Cholinesterase hydrolysiert, was zu einer längeren Wirkungsdauer führt . Neostigmin hingegen wird für ähnliche Indikationen eingesetzt, hat aber auch eine Nikotinrezeptoraktivität . Dies macht this compound in seiner selektiven Wirkung auf muskarinische Rezeptoren ohne Beeinträchtigung der Nikotinrezeptoren einzigartig .

Ähnliche Verbindungen umfassen:

Neostigmin: Wird bei Myasthenia gravis und Harnverhalt eingesetzt.

Acetylcholin: Ein Neurotransmitter mit sowohl muskarinischer als auch nikotinischer Rezeptoraktivität.

Pilocarpin: Ein weiterer muskarinischer Agonist, der zur Behandlung von Mundtrockenheit und Glaukom eingesetzt wird.

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Eigenschaften

IUPAC Name |

2-carbamoyloxypropyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPCNDJBJXXRF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

590-63-6 (chloride) | |

| Record name | Bethanechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048398 | |

| Record name | Bethanechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.11e-01 g/L | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bethanechol is a direct muscarinic agonist and stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors. Though there are 5 types of muscarinic receptors (M1, M2, M3, M4, M5), binding of bethanechol to M3 is most clinically significant since M3 receptors are present in intestinal smooth muscle and the bladder. The cholinergic effects of bethanechol lead to increased detrusor muscle tone to promote bladder emptying and increased smooth muscle tone which restores gastrointestinal peristalsis and motility. As a result of selectivity for muscarinic receptors, bethanechol produces minimal to no nicotinic effects. | |

| Record name | Bethanechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

674-38-4 | |

| Record name | Bethanechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bethanechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bethanechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bethanechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETHANECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/004F72P8F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 - 221 °C (chloride salt) | |

| Record name | Bethanechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1206013.png)

![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)